alpha-Methyl-DL-histidine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

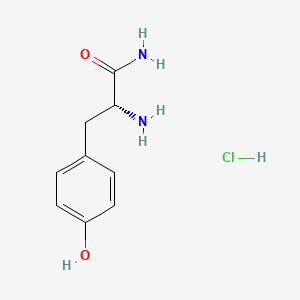

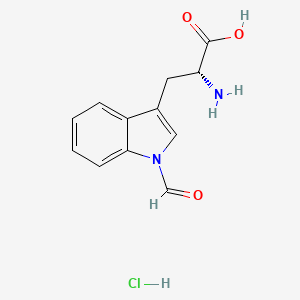

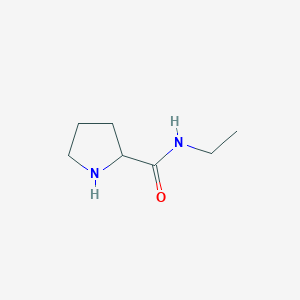

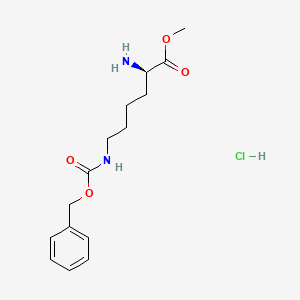

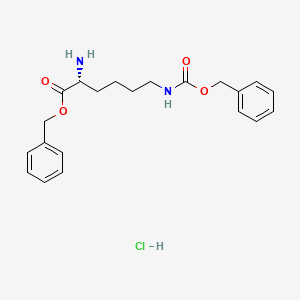

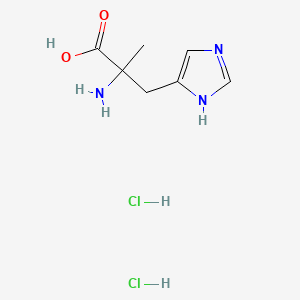

Alpha-Methyl-DL-histidine dihydrochloride, also known as AMH-dihydrochloride, is a unique derivative of the amino acid histidine. It is composed of a molecule of histidine, with a methyl group attached to the alpha carbon, and two chlorine atoms bound to the nitrogen atom of the molecule. This derivative has been studied extensively due to its unique properties and potential applications in scientific research.

Scientific Research Applications

Alpha-Methyl-DL-histidine dihydrochloride in Scientific Research

Alpha-Methyl-DL-histidine dihydrochloride (AMH-dihydrochloride) is a distinctive form of histidine, an amino acid. It consists of a histidine molecule with a methyl group attached to the alpha carbon and two chlorine atoms bonded to the nitrogen atom .

- AMH-dihydrochloride has been utilized to investigate enzyme kinetics . It is believed to act as an enzyme inhibitor by obstructing the binding of substrate molecules to the enzyme’s active site .

- The exact experimental procedures and technical details may vary depending on the specific enzyme being studied. Typically, this involves observing the change in reaction rate as the concentration of AMH-dihydrochloride is varied .

- The outcomes of these studies can provide valuable insights into the mechanisms of enzyme action and the factors that influence enzyme activity .

- AMH-dihydrochloride has also been used to study protein-ligand interactions . These studies can help to elucidate the structural and functional aspects of proteins .

- The methods of application typically involve techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to observe the interaction between the protein and the ligand .

- The results of these studies can provide detailed information about the binding sites on the protein, the orientation of the ligand, and the nature of the interactions between the protein and the ligand .

Enzyme Kinetics

Protein-Ligand Interactions

properties

IUPAC Name |

2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.2ClH/c1-7(8,6(11)12)2-5-3-9-4-10-5;;/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVHQKZLHBDZLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CN1)(C(=O)O)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657548 |

Source

|

| Record name | alpha-Methylhistidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Methyl-DL-histidine dihydrochloride | |

CAS RN |

32381-18-3 |

Source

|

| Record name | alpha-Methylhistidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.